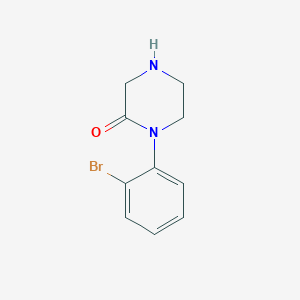

1-(2-Bromophenyl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSOSFQRIWWQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679995 | |

| Record name | 1-(2-Bromophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-22-9 | |

| Record name | 1-(2-Bromophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 2 Bromophenyl Piperazin 2 One

Retrosynthetic Analysis for the 1-(2-Bromophenyl)piperazin-2-one Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, this process reveals several logical bond disconnections that form the basis of potential synthetic routes.

The most prominent disconnection is the bond between the piperazinone nitrogen (N1) and the bromo-substituted aromatic ring (C-N bond). This leads to two primary synthons: a piperazin-2-one (B30754) nucleophile and a 2-bromophenyl electrophile. The corresponding chemical equivalents would be piperazin-2-one and an activated 2-bromophenyl halide, such as 1-bromo-2-fluorobenzene (B92463) or 1,2-dibromobenzene (B107964). This strategy isolates the construction of the heterocyclic ring from its N-arylation.

A second approach involves disconnecting the amide bond (C2-N1) within the piperazin-2-one ring. This pathway suggests a linear precursor, such as N-(2-(2-bromophenylamino)ethyl)acetamide, which could be cyclized to form the target molecule. This route relies on the formation of the key amide bond followed by an intramolecular cyclization.

A third retrosynthetic strategy breaks down the piperazinone ring further, for example, by disconnecting both the C2-N1 and C3-N4 bonds. This suggests a convergent approach where a derivative of 2-bromoaniline (B46623) is reacted with a synthon providing the remaining three carbons and one nitrogen of the ring, such as an N-protected amino acid derivative.

These disconnections highlight two major convergent strategies for synthesis:

N-Arylation: Synthesis of the piperazin-2-one ring followed by its attachment to the 2-bromophenyl group.

Cyclization: Construction of an acyclic precursor already containing the 2-bromophenyl moiety, followed by ring-closing to form the piperazinone heterocycle.

Precursor Synthesis Strategies for this compound Components

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.

Synthesis of Piperazin-2-one Core Intermediates

The piperazin-2-one core is a common heterocyclic motif. One established method for its synthesis involves the cyclization of ethylenediamine (B42938) with an α-haloacetyl halide, such as chloroacetyl chloride. The reaction typically proceeds by initial acylation of one amino group, followed by intramolecular nucleophilic substitution by the second amino group to close the ring.

Another approach is the reduction of a piperazine-2,5-dione (a cyclic dipeptide). csu.edu.au For instance, the controlled reduction of piperazine-2,5-dione, often derived from the dimerization of glycine (B1666218), can yield piperazin-2-one. A variety of reducing agents can be employed for this transformation.

More advanced methods include cascade reactions. For example, a one-pot process using a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinone derivatives in good yields under palladium catalysis. thieme-connect.com While complex, this method allows for the rapid assembly of substituted piperazinones. thieme-connect.com

Preparation of 2-Bromophenyl Building Blocks

The 2-bromophenyl group is typically introduced using an electrophilic arylating agent. Common precursors include:

1,2-Dihalobenzenes: 1-Bromo-2-fluorobenzene and 1,2-dibromobenzene are commercially available and frequently used in nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling reactions. The differential reactivity of the halogens can be exploited for selective substitution.

2-Bromophenylboronic Acids: These compounds are key reagents in Suzuki coupling reactions. sci-hub.se They can be prepared from 1,2-dibromobenzene through lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis. acs.org

2-Bromobenzenethiol Equivalents: Arynes, generated from precursors like o-silylaryl triflates, can react with sulfur nucleophiles to create functionalized 2-bromobenzenethiol derivatives, which can be further transformed. acs.org

The choice of precursor depends on the specific N-arylation methodology selected for the final assembly of this compound.

Direct Synthesis Approaches for the this compound Framework

The final assembly of the target molecule can be achieved through two primary strategies: forming the piperazinone ring on a pre-arylated substrate or attaching the aryl group to a pre-formed piperazinone ring.

Cyclization Reactions for Piperazin-2-one Ring Formation

In this approach, the N-aryl bond is formed before the heterocyclic ring is closed. A typical sequence involves the reaction of 2-bromoaniline with a suitable two-carbon electrophile that contains a masked or precursor amino group.

For example, N-(2-bromoethyl)phthalimide can be reacted with 2-bromoaniline. The resulting intermediate, after deprotection of the phthalimide (B116566) group to reveal a primary amine, can undergo intramolecular cyclization to yield this compound.

A more direct method involves the reaction of N-(2-bromophenyl)ethylenediamine with chloroacetyl chloride. The ethylenediamine derivative is first selectively acylated at the terminal nitrogen, followed by a base-mediated intramolecular cyclization that displaces the chloride to form the piperazin-2-one ring. The conditions for such cyclizations are presented in the table below.

| Starting Material | Reagent | Base | Solvent | Yield (%) |

| N-(2-bromophenyl)ethylenediamine | Chloroacetyl chloride | Triethylamine | Dichloromethane | Not Reported |

| 2-Bromoaniline | N-(2-bromoethyl)phthalimide | K₂CO₃ | DMF | Not Reported |

Data is illustrative of general procedures for similar cyclizations.

N-Arylation Methodologies for Incorporating the 2-Bromophenyl Moiety

This is arguably the most common and versatile strategy for synthesizing N-aryl piperazinones. It involves the direct coupling of the piperazin-2-one heterocycle with a 2-bromophenyl-containing reagent. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this approach.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. In this context, piperazin-2-one (or a protected derivative) is reacted with a 2-bromophenyl halide (e.g., 1,2-dibromobenzene) or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Nickel-based catalyst systems have also been shown to be effective for the selective mono-arylation of piperazine (B1678402) derivatives. researchgate.net

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative. This reaction typically involves coupling piperazin-2-one with a 2-bromophenyl halide at elevated temperatures, often with a copper(I) salt catalyst and a ligand such as a diamine or phenanthroline. organic-chemistry.org

The table below summarizes typical conditions for these N-arylation reactions.

| Arylating Agent | Heterocycle | Catalyst System | Base | Solvent | Yield (%) |

| 1,2-Dibromobenzene | Piperazin-2-one | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 75-85 |

| 1-Bromo-2-fluorobenzene | Piperazin-2-one | NiCl₂(dppe) | K₃PO₄ | Dioxane | 60-70 |

| 2-Bromophenylboronic acid | Piperazin-2-one | Cu(OAc)₂ / Pyridine (B92270) | CH₂Cl₂ | Not Reported |

Yields are typical for analogous N-arylation reactions and may vary for the specific substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in pharmaceutical synthesis. researchgate.netnih.gov For this compound, these reactions primarily target the carbon-bromine bond, enabling the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, is a prominent example. nobelprize.orgbeilstein-journals.org This reaction allows for the formation of a new carbon-carbon bond between the phenyl ring of the piperazin-2-one and various aryl or vinyl groups. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. nobelprize.orgbeilstein-journals.org

The Sonogashira coupling provides a route to introduce alkyne functionalities. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org This method is valuable for creating extended π-systems or for introducing handles for further chemical transformations. researchgate.net

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. mdpi.com This reaction would enable the coupling of this compound with various amines, amides, or carbamates, leading to a diverse range of N-aryl derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance.

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(0) catalyst, Base | Biaryl derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne derivative |

| Buchwald-Hartwig | Amine/Amide | Pd catalyst, Ligand, Base | N-Aryl amine/amide |

Copper-Catalyzed Ullmann-Goldberg Coupling Reactions

The Ullmann-Goldberg reaction, a copper-catalyzed cross-coupling, offers a valuable alternative to palladium-based methods, particularly for the formation of carbon-nitrogen and carbon-oxygen bonds. nih.govbeilstein-journals.org This reaction is especially useful for coupling aryl halides with amines, alcohols, and thiols. nih.govresearchgate.net The classic Ullmann condensation required harsh reaction conditions, but modern ligand-assisted protocols have made it a more versatile and widely used transformation. beilstein-journals.org

In the context of this compound, the Ullmann-Goldberg reaction can be employed to introduce a variety of nucleophiles at the ortho-position of the phenyl ring. researchgate.net For instance, coupling with various amines or N-heterocycles would yield N-aryl derivatives. The choice of copper source (e.g., CuI, Cu₂O), ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine), and base is critical for reaction efficiency. nih.gov Mechanistic studies have highlighted potential catalyst deactivation pathways, such as product inhibition and by-product inhibition, which need to be considered for optimizing reaction conditions. nih.govrsc.org

| Coupling Partner | Catalyst System | Product Type |

| Amine | Cu(I) salt, Ligand, Base | N-Aryl amine |

| Alcohol | Cu(I) salt, Ligand, Base | Aryl ether |

| Thiol | Cu(I) salt, Ligand, Base | Aryl thioether |

Aromatic Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of the bromophenyl moiety, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In a typical SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, the bromide ion. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. wikipedia.org

For this compound, direct SNAr might be challenging due to the lack of strong electron-withdrawing groups on the phenyl ring. govtpgcdatia.ac.in However, in specific contexts or with highly reactive nucleophiles, this pathway could be viable. The reactivity can be influenced by the solvent and the nature of the nucleophile.

Another related mechanism is the benzyne (B1209423) (aryne) mechanism, which involves an elimination-addition sequence. masterorganicchemistry.com This pathway is typically favored under strongly basic conditions and can lead to the formation of a mixture of regioisomers.

Mannich Reaction Based Syntheses for Analogues

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons and is widely used in the synthesis of various nitrogen-containing compounds. mdpi.comjgtps.comznaturforsch.com While not a direct transformation of this compound itself, Mannich reactions are crucial for synthesizing analogues by introducing substituents onto the piperazine ring. mdpi.com

For instance, a Mannich reaction involving a piperazine derivative, formaldehyde, and a compound with an active hydrogen (e.g., a ketone, alkyne, or another amine) can be used to construct more complex scaffolds. jgtps.comznaturforsch.com This approach allows for the introduction of a variety of functional groups at the N-4 position of the piperazine ring, leading to a diverse library of analogues.

Post-Synthetic Derivatization and Functionalization Strategies

Once the core this compound scaffold is synthesized, further diversification can be achieved through post-synthetic modifications at various positions.

Chemical Modifications at the Piperazin-2-one Ring Positions

The piperazin-2-one ring offers several sites for chemical modification. The secondary amine at the N-4 position is a key handle for derivatization. nih.gov

N-Alkylation and N-Arylation: The N-4 nitrogen can be readily alkylated using alkyl halides or arylated via cross-coupling reactions. mdpi.com Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. mdpi.com

Acylation: Reaction with acyl chlorides or anhydrides can introduce various acyl groups at the N-4 position, forming amides.

Modifications at C-3: While the provided information focuses on the 1- and 4-positions, the C-3 position of the piperazin-2-one ring can also be a site for derivatization, potentially through enolate chemistry or other synthetic strategies. nih.govacs.org

Modifications at the Amide Nitrogen (N-1): The amide nitrogen is generally less reactive than the N-4 amine, but it can still undergo reactions under specific conditions.

Functionalization of the ortho-Bromophenyl Moiety

The ortho-bromophenyl group is the primary site for introducing diversity through the cross-coupling and substitution reactions discussed earlier (Sections 2.3.2.1, 2.3.2.2, and 2.3.2.3). Beyond these, other transformations can be envisioned:

Lithiation/Grignard Formation: The bromine atom can be exchanged with lithium or magnesium to form an organometallic intermediate. This intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, nitriles) to introduce new functional groups.

Introduction of Directing Groups: The existing bromo and piperazin-2-one substituents can direct further electrophilic aromatic substitution reactions on the phenyl ring, although this is generally less common than cross-coupling approaches.

Pharmacological Profiling and Diverse Biological Activities of 1 2 Bromophenyl Piperazin 2 One and Piperazinone Derivatives

In Vitro Pharmacological Characterization

Ligand-Receptor Binding Affinity and Selectivity Profiling

There is no specific information available in scientific literature regarding the binding profile of 1-(2-Bromophenyl)piperazin-2-one at key neurotransmitter receptors.

Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT2A)

No studies were found that detailed the binding affinity (Ki or IC50 values) of this compound for any serotonin receptor subtypes. Research on related phenylpiperazine derivatives shows that they frequently interact with 5-HT1A and 5-HT2A receptors, which are crucial targets for antidepressant and antipsychotic drugs. nih.govrsc.org For instance, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their potent serotonin reuptake inhibitory activity. nih.gov However, direct data for this compound is absent.

Dopamine (B1211576) and Adrenergic Receptor Interactions

Specific binding data for this compound at dopamine or adrenergic receptors are not documented. The phenylpiperazine scaffold is a well-established pharmacophore for dopamine D2 and D3 receptor ligands, often explored for antipsychotic potential. nih.govmdpi.com Studies on related structures indicate that substitution patterns on the phenyl ring are critical for affinity and selectivity. nih.gov Similarly, many phenylpiperazine compounds exhibit affinity for α-adrenergic receptors. nih.govresearchgate.net Without experimental data, the interaction of this compound with these receptors remains speculative.

Modulatory Effects on Monoamine Neurotransmitter Systems

No research has been published describing the modulatory effects of this compound on monoamine neurotransmitter systems, such as inhibition of reuptake transporters for serotonin, dopamine, or norepinephrine (B1679862).

Other Relevant Central Nervous System (CNS) Receptor Systems

There is no available data on the binding affinity of this compound for other CNS targets, such as GABA, glutamate, or cannabinoid receptors. nih.govacs.org While piperazine-containing compounds have been investigated for a wide array of CNS activities, specific findings for this compound are lacking. nih.govnih.govmdpi.com

Enzymatic Activity Modulation and Inhibition Kinetics

No studies have been published that evaluate the effect of this compound on the activity of enzymes relevant to neuroscience, such as monoamine oxidase (MAO) or acetylcholinesterase. For example, a series of pyridazinones containing a (2-fluorophenyl)piperazine moiety were evaluated as selective MAO-B inhibitors, but this provides no direct information on the bromo-substituted analogue. nih.gov Another related compound, 1-(2-Bromophenyl)piperazine (B87059), has been noted to inhibit dehydrogenase, but this is a different chemical entity.

Dehydrogenase Enzyme Inhibition

1-(2-Bromophenyl)piperazine has been identified as an inhibitor of dehydrogenase, an enzyme that facilitates the oxidation of NADH to NAD. biosynth.com This inhibitory action highlights its potential as a therapeutic agent for various conditions, including metabolic disorders, cardiovascular diseases, hepatobiliary diseases, and neurodegenerative diseases like Parkinson's disease. biosynth.com

LpxH Inhibition and Antimicrobial Targets

The enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) is a critical component in the lipid A biosynthesis pathway in most Gram-negative bacteria, making it a promising target for the development of new antibiotics. nih.gov Research has led to the development of sulfonyl piperazine (B1678402) LpxH inhibitors. nih.gov

Notably, the incorporation of a pyridine (B92270) ring into the structure of these inhibitors has been shown to significantly enhance their LpxH inhibitory potency and, consequently, their antibiotic activity against Enterobacterales. nih.gov For instance, ortho-substituted pyridinyl compounds demonstrated a dramatic improvement in potency over the original phenyl series. nih.gov The binding mode of these inhibitors, such as JH-LPH-92, has been confirmed through crystal structure analysis, showing a similar interaction as previously reported potent compounds. nih.gov This targeted inhibition of LpxH presents a promising strategy to combat multidrug-resistant Gram-negative pathogens. nih.gov

Urease Inhibitory Assessment

Urease is a key enzyme for the survival and growth of Helicobacter pylori in the stomach, making it a significant target for treating infections caused by this bacterium. nih.gov A series of sulfonates and sulfamates incorporating an imidazo[2,1-b]thiazole (B1210989) scaffold have been designed and shown to possess potent urease inhibitory activity. nih.gov

One of the most effective compounds from this series, compound 2c , exhibited an IC50 value of 2.94 ± 0.05 μM, which is approximately eight times more potent than the thiourea (B124793) control. nih.gov Enzyme kinetics studies revealed that this compound acts as a competitive inhibitor of urease. nih.gov Another promising compound, 1d , also showed significant urease inhibition with an IC50 of 3.09 ± 0.07 μM and a high selectivity index against AGS gastric cells. nih.gov The indophenol (B113434) method was utilized to assess the inhibitory potential of these synthesized compounds. nih.gov

Other Enzyme Systems

Beyond dehydrogenase and LpxH, piperazine derivatives have been investigated for their inhibitory effects on other enzyme systems. For example, certain 1,2-DHCP derivatives have shown selective inhibitory activity against monoamine oxidase (MAO) A and B. nih.gov Specifically, 2-Cl/Br-substituted-8-methyl-2,3-dihydro-1H-chromeno[3,2-c]pyridine derivatives demonstrated preferential inhibition of MAO-A. nih.gov

Furthermore, some piperazine-containing compounds have been evaluated for their effects on cholinesterases (AChE and BChE), with some derivatives achieving single-digit micromolar IC50 values. nih.gov In the realm of cancer research, rhodanine–piperazine hybrids have been designed to target key tyrosine kinases such as VEGFR, EGFR, and HER2, which are implicated in breast cancer progression. mdpi.com Molecular docking studies have indicated favorable binding of these hybrids to the active sites of these enzymes. mdpi.com

Cellular and Molecular Assays

Antiproliferative and Cytotoxic Activity (Oncology)

Piperazin-2-one-based structures and their derivatives have been a focus of anticancer drug research due to their potential as scaffolds for developing novel lead compounds. nih.gov A variety of these compounds have been synthesized and evaluated for their cytotoxic activity against numerous cancer cell lines.

For instance, a series of imines and their aminophosphonate derivatives, obtained from vicinal bisamines, were tested against cell lines including HUH7, AKH12, DAOY, UW228-2, D283, D425, and U251. nih.govnih.gov Two compounds, one with a TADDOL-derived substituent and another with a trifluoromethyl group, showed a significant impact on cell viability. nih.govnih.gov Similarly, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated antitumor properties against HeLa, MDA MB 231, MIA PaCa2, and NCI H1975 cancer cell lines. nih.gov The parent piperazine 6 and its fluorinated and acetylated derivative 13 were particularly active against HeLa and MDA MB 231 cells, with IC50 values in the low micromolar range, while showing low cytotoxicity to normal human cells. nih.gov

Furthermore, 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline have exhibited broad-spectrum antiproliferative activity against five human cancer cell lines, with some compounds showing IC50 values between 1.47 and 11.83 μM. nih.gov These compounds were found to induce DNA damage and activate the G2/M checkpoint in HCT-116 cells. nih.gov Rhodanine–piperazine hybrids have also been identified as potent against several breast cancer cell lines, with one compound showing strong activity against MCF-7 and MDA-MB-468 cells. mdpi.com

| Compound/Derivative Class | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Piperazin-2-one (B30754) based imines and aminophosphonates | HUH7, AKH12, DAOY, UW228-2, D283, D425, U251 | TADDOL-derived and trifluoromethyl-substituted compounds showed significant effects on cell viability. | nih.govnih.gov |

| 1-(2-aryl-2-adamantyl)piperazine derivatives | HeLa, MDA MB 231, MIA PaCa2, NCI H1975 | Compound 13 showed IC50 values of 8.4 and 6.8 μΜ against HeLa and MDA MB 231 cells, respectively. | nih.gov |

| 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline | A549, MCF-7, HeLa, HT29, HCT-116 | Compounds 8f, 8m, and 8q were most active with IC50 values in the range of 1.47-4.68 μM. | nih.gov |

| Rhodanine–piperazine hybrids | MCF-7, MDA-MB-231, T47D, MDA-MB-468 | Compound 12 showed the strongest activity, particularly against MCF-7 and MDA-MB-468 cell lines. | mdpi.com |

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)

The piperazine scaffold is a common feature in a wide range of antimicrobial agents. nih.gov Derivatives of this compound and related piperazinones have been investigated for their activity against various pathogens.

Antibacterial Activity:

Piperazine derivatives have demonstrated notable antibacterial effects. For example, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown promising antibacterial activity. mdpi.com A series of new N-phenylpiperazines were synthesized and tested against Staphylococcus aureus and several mycobacteria strains, with some compounds showing high inhibitory activity against M. kansasii and M. marinum. researchgate.net Additionally, novel pleuromutilin (B8085454) derivatives incorporating a piperazine moiety have exhibited excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Disubstituted piperazines have also been synthesized, with one compound, 3k , being the most potent against a range of bacteria, including resistant strains like MRSA. nih.gov

Antifungal Activity:

The antifungal potential of piperazine derivatives is also well-documented. Novel triazole compounds containing a piperazine moiety have been designed and synthesized, showing in vitro activity against several systemic pathogenic fungi. mdpi.com Some of these compounds exhibited broad-spectrum antifungal activity, with MIC80 values significantly lower than the standard drug fluconazole (B54011) against certain strains of Candida albicans and Microsporum gypseum. mdpi.com Furthermore, derivatives of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles have been synthesized and investigated for their antifungal properties, with the length of the alkyl chain influencing the activity. zsmu.edu.ua

Antiviral Activity:

Research into the antiviral properties of piperazine derivatives has also yielded promising results. A novel series of 2,5,6-trisubstituted pyrazine (B50134) compounds were identified as potent, allosteric inhibitors of the Zika virus protease (ZVpro), with IC50 values as low as 130 nM. nih.gov Another study highlighted the broad-spectrum antiviral activity of influenza A defective interfering particles (DIPs), which were shown to inhibit the replication of respiratory syncytial virus, yellow fever virus, and Zika virus in vitro by stimulating the innate immune response. nih.gov

| Activity | Compound/Derivative Class | Target Pathogens | Key Findings | Reference |

|---|---|---|---|---|

| Antibacterial | 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-1,2,4-triazole-3-thione | General bacteria | Promising antibacterial activity observed. | mdpi.com |

| Antibacterial | N-phenylpiperazines | Staphylococcus aureus, M. kansasii, M. marinum | High inhibition against M. kansasii and M. marinum. | researchgate.net |

| Antibacterial | Pleuromutilin derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Excellent bactericidal activity against MRSA. | mdpi.com |

| Antifungal | Triazole compounds with piperazine moiety | Systemic pathogenic fungi (C. albicans, M. gypseum) | Broad-spectrum activity, lower MIC80 than fluconazole for some strains. | mdpi.com |

| Antifungal | 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | General fungi | Antifungal effect increased with the length of the carbon radical. | zsmu.edu.ua |

| Antiviral | 2,5,6-trisubstituted pyrazines | Zika virus (ZVpro) | Potent allosteric inhibitors with IC50 as low as 130 nM. | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Recent studies have highlighted the potential of piperazine and its derivatives as anti-inflammatory and immunomodulatory agents. These compounds have been shown to modulate the body's inflammatory response, a complex biological process initiated by harmful stimuli.

One area of investigation has been the ability of these compounds to inhibit the production of pro-inflammatory cytokines. For instance, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182, demonstrated significant anti-inflammatory effects in a carrageenan-induced pleurisy test. In this model, LQFM182 was found to reduce the migration of polymorphonuclear cells and the activity of the myeloperoxidase enzyme. Furthermore, it decreased the levels of the pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate.

Another piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has also shown promise. In a carrageenan-induced paw edema test, LQFM-008 significantly reduced swelling. It also decreased both cell migration and protein exudation in a carrageenan-induced pleurisy model, further indicating its anti-inflammatory potential.

The anti-inflammatory properties of these compounds are not limited to a single mechanism. Some derivatives, such as piperlotines, have demonstrated excellent anti-inflammatory activity, particularly through topical administration in acute inflammation models. Additionally, certain 1,2-benzothiazine derivatives with a piperazine moiety have been designed and evaluated for their anti-inflammatory potential. The high electron-donating capacity of the piperazine group is believed to be correlated with the significant anti-inflammatory activity observed in these compounds.

Chalcone derivatives (1,3-diphenyl-2-propen-1-one) containing a piperazine moiety have also been identified as having immunomodulatory potential. These compounds can influence the function of various immune cells, including granulocytes, mast cells, and macrophages, by inhibiting processes like neutrophil chemotaxis and phagocytosis.

The antioxidant properties of some piperazine derivatives may also contribute to their anti-inflammatory effects. For instance, the combination of phycocyanin and palmitoylethanolamide (B50096) has been shown to have enhanced antioxidant and anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme and reducing the production of reactive oxygen species (ROS).

Table 1: Anti-inflammatory and Immunomodulatory Effects of Piperazine Derivatives

| Compound/Derivative | Model/Test | Key Findings | Reference(s) |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced pleurisy | Reduced cell migration, myeloperoxidase activity, and levels of IL-1β and TNF-α. | |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and protein exudation. | |

| Piperlotines | TPA acute inflammation model (topical) | Excellent anti-inflammatory activity. | |

| 1,2-Benzothiazine derivatives | N/A | Designed as potential anti-inflammatory agents. | |

| Chalcone derivatives | In vitro immune cell assays | Modulated function of granulocytes, mast cells, and macrophages. | |

| Phycocyanin and Palmitoylethanolamide | Human lung and prostate epithelial cells | Enhanced antioxidant and anti-inflammatory properties via COX-2 inhibition and reduced ROS production. |

Anthelmintic Efficacy

Piperazine and its derivatives have a long-standing history of use as anthelmintic agents, primarily for treating helminthiasis, a parasitic worm infestation of the gastrointestinal tract. The mechanism of action often involves targeting the neuromuscular systems of the parasites.

Several studies have synthesized and evaluated new piperazine derivatives for their anthelmintic activity. For example, a series of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates were synthesized and tested against Trichinella spiralis infections. Another study focused on benzimidazole (B57391) derivatives containing a piperazine fragment, which demonstrated significant, dose-dependent lethal effects on Trichinella spiralis muscle larvae. Specifically, compound 7c from this series showed exceptional efficacy, with a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours.

The effectiveness of anthelmintic treatments can vary. A study on small ruminants in Germany found that while some piperazine-based treatments were effective, others showed reduced efficacy, highlighting the growing concern of anthelmintic resistance. The efficacy of these drugs is often assessed by the fecal egg count reduction (FECR), with a reduction of ≥ 95% being considered effective.

Further research has explored novel derivatives, such as 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives, which have shown significant paralytic effects on earthworms, indicating their potential as anthelmintic drugs.

Table 2: Anthelmintic Efficacy of Piperazine Derivatives

| Compound/Derivative | Target Organism | Key Findings | Reference(s) |

|---|---|---|---|

| Methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates | Trichinella spiralis | Showed anthelmintic activity against experimental infections. | |

| Benzimidazole derivatives with piperazine fragment (e.g., compound 7c) | Trichinella spiralis muscle larvae | Compound 7c achieved a 92.7% reduction in parasite activity at 100 μg/mL after 48 hours. | |

| 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives | Pheretima posthuma (earthworm) | Demonstrated significant paralysis and some lethal effects. | |

| Piperazine citrate | Ascaridia galli | Effective in eliminating the parasite in chickens. |

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating energy metabolism and inflammation. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. The modulation of these receptors by synthetic ligands, including some piperazine derivatives, has emerged as a promising therapeutic strategy for various diseases.

PPARα is primarily expressed in the liver and is involved in fatty acid oxidation. PPARγ is abundant in adipose tissue and plays a key role in insulin (B600854) sensitization and glucose metabolism. PPARβ/δ is expressed in many tissues and is involved in fatty acid metabolism and inflammation.

Some piperazine derivatives have been identified as PPAR modulators. For example, (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172) was identified as a selective repressive ligand for PPARβ/δ. This compound acts as an inverse agonist, enhancing the recruitment of corepressors to the receptor.

The development of subtype-selective PPAR agonists is an active area of research. Novel piperine (B192125) derivatives have been synthesized and evaluated as PPAR-γ agonists for their potential antidiabetic effects. Additionally, research has focused on designing ligands that can selectively modulate PPARα, which could have therapeutic applications in neurological disorders.

Table 3: Peroxisome Proliferator-Activated Receptor (PPAR) Modulation by Piperazine Derivatives

| Compound/Derivative | PPAR Subtype | Activity | Potential Application | Reference(s) |

|---|---|---|---|---|

| (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172) | PPARβ/δ | Selective repressive ligand (inverse agonist) | N/A | |

| Piperine derivatives | PPARγ | Agonist | Antidiabetic | |

| Oxazole containing glycine (B1666218) and oximinobutyric acid derivatives | PPARα | Selective and potent agonist | N/A |

In Vivo Biological Activity and Therapeutic Potential

Central Nervous System (CNS) Efficacy Models

Piperazine derivatives have shown significant potential in preclinical models for treating anxiety and depression. These models are crucial for assessing the therapeutic efficacy of new compounds.

Several studies have demonstrated the anxiolytic- and antidepressant-like effects of various piperazine derivatives in rodent models. For example, the piperazine derivatives LQFM211 and LQFM213 were found to elicit these effects in mice, with the action of LQFM213 suggesting involvement of the serotonergic pathway. Another derivative, LQFM212, has also shown antidepressant-like effects, which are believed to be mediated through the monoaminergic pathway and by increasing levels of brain-derived neurotrophic factor (BDNF).

The four-plate test and the elevated plus-maze test are commonly used to evaluate anxiolytic-like properties. A xanthone (B1684191) derivative with a piperazine moiety, HBK-5, was active in the four-plate test, indicating its potential as an anxiolytic. Similarly, HBK-14 and HBK-15, two 2-methoxyphenylpiperazine derivatives, demonstrated anxiolytic-like properties in both the four-plate test and the elevated plus-maze test.

For assessing antidepressant-like activity, the forced swim test and the tail suspension test are frequently employed. HBK-5 showed antidepressant-like activity in both of these tests. The methanolic extract of Piper nigrum fruits, which contains piperine, has also been shown to have anxiolytic and antidepressant effects in a rat model of Alzheimer's disease.

Table 4: Antidepressant and Anxiolytic-like Activity of Piperazine Derivatives in Behavioral Models

| Compound/Derivative | Behavioral Model(s) | Observed Effect(s) | Potential Mechanism | Reference(s) |

|---|---|---|---|---|

| LQFM211, LQFM213 | Open field, elevated plus maze, forced swimming tests | Anxiolytic and antidepressant-like effects. | Serotonergic pathway (for LQFM213) | |

| LQFM212 | Forced swimming test | Antidepressant-like effect. | Monoaminergic pathway, increased BDNF levels | |

| HBK-5 (xanthone derivative) | Forced swim test, tail suspension test, four-plate test | Antidepressant- and anxiolytic-like properties. | N/A | |

| HBK-14, HBK-15 (2-methoxyphenylpiperazine derivatives) | Four-plate test, elevated plus maze test | Anxiolytic-like properties. | 5-HT1A receptor involvement | |

| Methanolic extract of Piper nigrum fruits | N/A | Anxiolytic and antidepressant effects. | Alleviation of oxidative stress |

Piperazine derivatives are a significant class of compounds being investigated for their potential as antipsychotic agents. The development of new antipsychotics often focuses on multi-receptor affinity to achieve a broader therapeutic effect with fewer side effects.

A series of 3-substituted 2-pyridinyl-1-piperazine derivatives have been evaluated for their potential antipsychotic activity. The affinity of these compounds for dopamine receptors and their ability to block apomorphine-induced stereotypy were found to be dependent on the properties of the substituent on the pyridine ring.

One novel series of multi-receptor ligands, designed as polypharmacological antipsychotic agents, yielded compound 3w, which exhibited high affinity for D2, 5-HT1A, 5-HT2A, and H3 receptors. In vivo assessments showed that compound 3w reversed apomorphine-induced climbing and MK-801-induced hyperactivity, behaviors often used to model psychosis in animals. Furthermore, this compound showed a high threshold for inducing catalepsy, a common side effect of typical antipsychotics.

The structure-activity relationship of antipsychotic piperazine derivatives is a key area of study, with the versatile structure of piperazine allowing for modifications to achieve desired pharmacological activity.

Table 5: Antipsychotic Activity of Piperazine Derivatives

| Compound/Derivative | Assessment Model(s) | Key Findings | Receptor Affinity | Reference(s) |

|---|---|---|---|---|

| 3-substituted 2-pyridinyl-1-piperazine derivatives | Apomorphine-induced stereotypy, neuroleptic-induced catalepsy | Blocked stereotypy, reversed catalepsy. | Dopamine receptors | |

| Compound 3w | Apomorphine-induced climbing, MK-801-induced hyperactivity, conditioned avoidance response | Reversed climbing and hyperactivity, high threshold for catalepsy. | D2, 5-HT1A, 5-HT2A, H3 |

Neuroprotective Effects in Neurodegenerative Disease Models (e.g., Parkinson's, Alzheimer's)

Arylpiperazine derivatives have demonstrated notable potential in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. Research indicates that these compounds can offer neuroprotection through various mechanisms, including the modulation of neurotransmitter receptors and the mitigation of cellular stress pathways. biomedpharmajournal.orgmdpi.com

In in vitro models of Parkinson's disease, novel arylpiperazine-sulphonamides were investigated for their neuroprotective potential. dntb.gov.ua Studies using SH-SY5Y cells treated with neurotoxins like MPP+ (which induces mitochondrial dysfunction) and lactacystin (B1674225) (which impairs protein clearance) have shown that certain arylpiperazine compounds can significantly improve cell viability. mdpi.comdntb.gov.ua For instance, treatment with specific arylpiperazine-sulphonamides improved cell viability by up to 82.55% in MPP+-treated cells and up to 99% in lactacystin-treated cells, suggesting a protective effect against multiple pathogenic mechanisms implicated in Parkinson's disease. mdpi.comdntb.gov.ua The ability of these compounds to counteract both mitochondrial dysfunction and impaired protein clearance is particularly encouraging for their potential as treatments for neurodegenerative disorders. dntb.gov.ua

Furthermore, some arylpiperazine derivatives have been shown to exert their neuroprotective effects by interacting with serotonin and dopamine receptors. biomedpharmajournal.org Activation of 5-HT1A and 5-HT7 receptors, for instance, has been linked to neuroprotective outcomes. biomedpharmajournal.org A novel arylpiperazine derivative, LQFM181, has shown promise by protecting against neurotoxicity induced by 3-nitropropionic acid in both in vitro and in vivo models through its antioxidant and anticholinesterase effects. nih.gov In the context of Alzheimer's disease, the piperazine ring is a component in potential treatments. mdpi.com Neuropeptide Y (NPY) has also been shown to have neuroprotective effects in models of Parkinson's disease, reducing neuroinflammation and protecting against mitochondrial damage. nih.gov

Table 1: Neuroprotective Activity of Select Arylpiperazine Derivatives

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Arylpiperazine-sulphonamides (4206, 4207, 4298, 4133) | In vitro Parkinson's Disease (MPP+ and lactacystin in SH-SY5Y cells) | Improved cell viability by 58-99% against neurotoxins. | mdpi.comdntb.gov.ua |

| LQFM181 (Arylpiperazine derivative) | In vitro and in vivo neurotoxicity (3-nitropropionic acid) | Showed significant antioxidant and neuroprotective activity; reduced locomotor and memory dysfunction. | nih.gov |

| Arylpiperazine Dopaminergic Ligands | In vitro (SH-SY5Y cells with sodium nitroprusside) | Four compounds exhibited notable neuroprotection by modulating pAkt and pErk pathways and increasing endogenous antioxidants. | |

| Neuropeptide Y (NPY) | In vivo Parkinson's Disease (6-OHDA rat model) | Induced neuroprotective effects on microglia and reduced inflammation. | nih.gov |

Anti-inflammatory and Analgesic Efficacy

The piperazine scaffold is integral to many compounds exhibiting anti-inflammatory and analgesic properties. nih.govfrontiersin.org These derivatives often work by modulating inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.

A study on a new piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), demonstrated significant anti-nociceptive and anti-inflammatory effects. In the formalin test, LQFM-008 reduced licking time in both the neurogenic and inflammatory phases. nih.gov It also reduced edema in the carrageenan-induced paw edema test and decreased both cell migration and protein exudation in a pleurisy model. nih.gov The mechanism for its anti-nociceptive effect appears to be mediated through the serotonergic pathway. nih.gov Similarly, arylhydrazone derivatives of the NSAID mefenamic acid have been synthesized and shown to have greater antinociceptive activity than the parent drug in the writhing test, although their anti-inflammatory effect was weaker. nih.gov

Table 2: Anti-inflammatory and Analgesic Effects of Piperazine Derivatives

In Vivo Antimicrobial Efficacy

Piperazine derivatives have been extensively studied for their antimicrobial properties, showing activity against a range of bacterial and fungal pathogens. arabjchem.orgnih.gov The incorporation of the piperazine moiety is a key strategy in the development of new antimicrobial agents. mdpi.com

Table 3: Antimicrobial Activity of Piperazine Derivatives

| Derivative Class | Tested Against | Key Findings | Reference |

|---|---|---|---|

| Substituted piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli, A. fumigatus, A. flavus | Significant activity against bacterial strains; less active against fungi. | nih.gov |

| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacteria | Characterized as a novel Mannich derivative with promising antibacterial activity. | mdpi.com |

Anthelmintic Efficacy in Parasitic Models

Piperazine and its salts have a long history of use as anthelmintic agents for treating intestinal worm infections. nih.gov This activity is a hallmark of the piperazine scaffold, and research continues to explore new derivatives for improved efficacy.

Studies on various parasitic worms, including Tubifex tubifex, have been used to evaluate the anthelmintic potential of plant extracts containing piperazine-related compounds. For instance, the methanol (B129727) extract of Piper sylvaticum leaves, which contains piperine and piperlonguminine, has demonstrated strong, dose-dependent anthelmintic action against Tubifex tubifex, comparable to the standard drug levamisole. nih.gov While direct studies on this compound in parasitic models are lacking, the foundational anthelmintic properties of the piperazine ring suggest that its derivatives are viable candidates for the development of new treatments for helminthiasis. nih.govnih.gov The evaluation of anthelmintic drug efficacy often involves various in vitro and in vivo models to determine the potency and spectrum of activity. nih.gov

Other Pharmacological Activities (e.g., Cardioprotective, Anticonvulsant, Antidiabetic)

The versatility of the piperazinone structure has led to the discovery of a range of other important pharmacological effects.

Cardioprotective Effects: Piperazine derivatives are being explored for their potential in treating cardiovascular diseases. arabjchem.org Some thiazole (B1198619) derivatives incorporating a piperazine moiety have shown moderate to high cardioprotective effects in in vitro studies on isolated rat thoracic aorta rings. researchgate.net Novel antidiabetic drugs, which sometimes feature a piperazine structure, have also been noted for their cardioprotective benefits by reducing inflammation, oxidative stress, and fibrosis. mdpi.com For example, the antianginal agent ranolazine, which contains a piperazine ring, has demonstrated significant cardioprotective properties in isolated heart models of ischemia and reperfusion, preventing cellular damage and preserving cardiac function. nih.gov

Anticonvulsant Activity: Numerous N-arylpiperazine derivatives have been synthesized and evaluated for their anticonvulsant properties. In preclinical screening using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, many of these compounds have shown significant activity. mdpi.comnih.gov For example, a series of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones showed potent anticonvulsant effects. nih.gov Specifically, 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA) was effective in protecting against sound-induced seizures in mice. nih.gov The mechanism of action for some of these compounds is thought to involve interaction with neuronal voltage-sensitive sodium and calcium channels. mdpi.com

Antidiabetic Effects: Piperazine derivatives have emerged as promising candidates for the management of diabetes mellitus. dntb.gov.uaresearchgate.net They can act as inhibitors of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. biomedpharmajournal.orgresearchgate.net N-phenyl piperazine derivatives have been studied for their α-amylase inhibitory activity, and molecular docking studies have provided insights into their binding interactions with the enzyme. biomedpharmajournal.org Certain piperazine sulfonamide derivatives have shown activity against the DPP-4 enzyme, leading to decreased serum glucose levels in animal models. mdpi.com Additionally, some novel piperine derivatives have demonstrated an antidiabetic effect by acting as PPAR-γ agonists. nih.gov

Table 4: Diverse Pharmacological Activities of Piperazine Derivatives

| Activity | Derivative Class / Compound | Model | Key Findings | Reference |

|---|---|---|---|---|

| Cardioprotective | Ranolazine | Isolated rabbit heart (ischemia/reperfusion) | Improved left ventricular pressure, reduced enzyme release, prevented tissue damage. | nih.gov |

| Thiazole derivatives with piperazine | Isolated rat thoracic aorta rings | Delayed constrictor responses, indicating cardioprotection. | researchgate.net | |

| Anticonvulsant | 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA) | Sound-induced seizures (mice) | Protected against clonic and tonic seizures. | nih.gov |

| N-[(4-arylpiperazin-1-yl)-alkyl] derivatives | MES, scPTZ (mice, rats) | Several compounds showed potent activity, with some being more effective than standard drugs. | nih.gov | |

| Antidiabetic | N-Phenyl Piperazine derivatives | In vitro α-amylase inhibition | Demonstrated significant α-amylase inhibitory potential. | biomedpharmajournal.org |

| Piperine derivatives | STZ-induced diabetic model | Nine analogues showed significantly higher antidiabetic activity than rosiglitazone. | nih.gov |

Elucidation of Mechanisms of Action and Molecular Interactions

Characterization of Receptor Binding Modes and Allosteric Modulation

The piperazine (B1678402) ring is a prevalent scaffold in compounds designed to interact with various biological receptors, often influencing their pharmacokinetic properties. mdpi.com While direct receptor binding data for 1-(2-Bromophenyl)piperazin-2-one is not extensively detailed in the available literature, studies on closely related derivatives provide significant insights into potential interactions.

A derivative, (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172), has been identified as a novel and selective ligand for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), a ligand-regulated nuclear receptor. nih.gov This compound demonstrated high binding affinity with an IC50 value of 27 nM in competitive ligand-binding assays. nih.gov The interaction is characterized as inverse agonism, where the compound not only blocks the receptor but also reduces its basal activity. nih.gov

Furthermore, the broader class of piperazine-containing molecules has been investigated for allosteric modulation of G-protein coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. For instance, studies on other small molecules with piperidine (B6355638) or piperazine cores have shown they can occupy allosteric pockets, stabilizing inactive receptor conformations or positively modulating the receptor's response to endogenous ligands. nih.govnih.gov

Enzymatic Catalysis Inhibition Mechanisms and Specificity

Phenylpiperazine derivatives are recognized for their ability to inhibit a wide range of enzymes, a characteristic that underpins many of their therapeutic applications. The parent compound, 1-(2-Bromophenyl)piperazine (B87059), has been shown to inhibit the activity of dehydrogenase enzymes, which are crucial for catalyzing the oxidation of NADH to NAD+. biosynth.com

Derivatives of the core structure have shown potent and specific inhibitory activities. The PPARβ/δ ligand DG172, which contains the 2-bromophenyl group, acts as a potent inverse agonist, selectively inhibiting the agonist-induced activity of PPARβ/δ and enhancing the recruitment of transcriptional corepressors. nih.gov

Research into other piperazine-containing structures has revealed a broad spectrum of enzyme inhibition:

Cholinesterases: Various piperazine derivatives have been synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission and targeted in Alzheimer's disease therapy. nih.govhilarispublisher.com For example, certain N-substituted benzamide (B126) derivatives with a piperazine linker showed significant BChE inhibition, with IC50 values in the sub-micromolar range. hilarispublisher.com

Kinases: The piperazine moiety is a key feature in kinase inhibitors. Dasatinib, a potent dual Src/Abl kinase inhibitor, contains a piperazine ring and is effective against various cancer cell lines. nih.gov This highlights the potential for piperazine-based compounds to be developed as targeted anticancer agents.

The inhibitory action of these compounds often involves competitive binding at the enzyme's active site or at an allosteric site, preventing the natural substrate from binding and catalysis from occurring. nih.govnih.gov

Ligand-Target Docking and Molecular Dynamics Simulation Insights

To understand the precise molecular interactions between a ligand and its biological target, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable. While specific simulation studies for this compound are not prominent, research on analogous compounds provides a framework for its potential binding modes.

Molecular docking studies on various phenylpiperazine derivatives have been used to predict their binding affinity and orientation within the active sites of target proteins. These studies are crucial for structure-activity relationship (SAR) analysis and rational drug design. nih.govmdpi.comnih.gov For instance, docking of arylpiperazine derivatives into the androgen receptor (AR) ligand-binding pocket suggested that hydrophobic interactions are the primary forces driving the binding. nih.gov Similarly, docking of other derivatives into topoisomerase IIα and butyrylcholinesterase has helped identify key hydrogen bonds and hydrophobic contacts responsible for their inhibitory activity. hilarispublisher.commdpi.com

MD simulations offer a more dynamic view of these interactions. Simulations on phenyl-piperazine scaffolds targeting the eukaryotic initiation factor 4A1 (eIF4A1) have shown how these ligands can cause domain closure and maintain stable binding in the nucleotide site, mimicking interactions of the natural substrate, ATP. nih.gov Such simulations can filter out false positives from docking studies and provide a deeper mechanistic understanding of ligand-target stability and key interactions over time. nih.govhibiscuspublisher.com These computational insights are essential for optimizing lead compounds to improve their potency and specificity.

Downstream Cellular Signaling Pathway Perturbations

By binding to receptors or inhibiting enzymes, bioactive compounds can disrupt or modulate intracellular signaling cascades, leading to broad cellular responses. The specific pathways affected by this compound would depend on its primary molecular targets.

Given the evidence of a close derivative targeting PPARβ/δ, a key area of impact would be the signaling pathways governed by this nuclear receptor. nih.gov PPARβ/δ activation is known to influence lipid metabolism, inflammation, and cell proliferation. An inverse agonist like the derivative DG172 would be expected to counteract these effects.

More broadly, compounds that interact with key signaling nodes can have widespread effects. Many therapeutic agents and natural products exert their effects by perturbing well-known pathways such as:

MAP Kinase (MAPK) Pathways (e.g., ERK1/2): These pathways are central to regulating cell proliferation, differentiation, and survival. The activation of ERK1/2 can be influenced by upstream signals from GPCRs and other receptors. nih.govnih.gov

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth, survival, and metabolism, and its dysregulation is common in cancer. nih.gov

PKA and PKC Pathways: Cyclic AMP-dependent protein kinase (PKA) and protein kinase C (PKC) are involved in a multitude of signaling events. Studies on other compounds have shown that their antidepressant-like effects can be mediated through the activation of PKA, PKC, and other kinases like CAMKII. nih.gov

Perturbation of these pathways can lead to changes in cell behavior, including apoptosis, cell cycle arrest, or altered metabolic states.

Effects on Gene Expression and Transcriptional Regulation (e.g., PPARβ/δ target genes)

A primary consequence of modulating nuclear receptors or signaling pathways that culminate in the nucleus is the alteration of gene expression. The inverse agonistic activity of the this compound derivative, DG172, on PPARβ/δ provides a direct example of this mechanism.

This compound was shown to enhance the recruitment of transcriptional corepressors to PPARβ/δ. nih.gov This action leads to the selective down-regulation of PPARβ/δ target genes. A key target gene identified in this study was Angiopoietin-like 4 (Angptl4), whose transcription was significantly down-regulated in mouse myoblasts upon treatment with DG172. nih.gov

Table 1: Effect of DG172 on PPARβ/δ Target Gene Expression Data derived from a study on a derivative of this compound. nih.gov

| Compound | Target Receptor | Mechanism | Target Gene | Effect on Gene Transcription | Cell Type | IC50 |

|---|---|---|---|---|---|---|

| (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172) | PPARβ/δ | Inverse Agonism / Corepressor Recruitment | Angptl4 | Down-regulation | Mouse Myoblasts | 9.5 nM |

This ability to modulate the expression of specific genes is a hallmark of targeted therapy. By influencing the transcription of genes involved in metabolic regulation and cell growth, such as Angptl4, these compounds can have profound physiological effects, forming the basis for their potential use in treating diseases related to metabolic disorders or cancer. nih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties and Noncovalent Interactions)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, molecular geometry, and reactivity of compounds like 1-(2-Bromophenyl)piperazin-2-one.

Detailed Research Findings: Studies on similar N-substituted piperazines have utilized DFT methods, such as B3LYP, to calculate vibrational frequencies, NMR chemical shifts, and to optimize molecular geometry. For 1-phenylpiperazine (B188723), a parent structure, DFT calculations have been shown to be superior to other methods like Hartree-Fock (HF) for predicting spectroscopic properties. nih.gov

For this compound, DFT calculations would be instrumental in:

Determining Electron Distribution: Analyzing the molecular electrostatic potential (MESP) map to identify electron-rich and electron-deficient regions. The electronegative bromine atom and the carbonyl group of the lactam ring would significantly influence charge distribution, which is critical for understanding intermolecular interactions.

Frontier Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Noncovalent Interactions: Investigating potential intramolecular hydrogen bonds and other noncovalent interactions that dictate the compound's preferred conformation.

Quantum analysis performed on the related antidepressant vortioxetine has been used to examine its interaction with neurotransmitters, quantifying electron transfer dynamics and affinity, demonstrating the power of these methods to probe molecular interactions at a subatomic level. wisdomlib.orgresearchgate.net

Table 1: Predicted Quantum Chemical Properties

| Property | Predicted Characteristic for this compound | Significance |

| HOMO Energy | Localized primarily on the bromophenyl ring | Indicates the region most susceptible to electrophilic attack. |

| LUMO Energy | Distributed across the piperazin-2-one (B30754) ring | Indicates the region most susceptible to nucleophilic attack. |

| MESP | Negative potential near the carbonyl oxygen and bromine; positive potential near the N-H proton. | Predicts sites for hydrogen bonding and electrostatic interactions with biological targets. |

| Dipole Moment | A significant dipole moment is expected due to polar functional groups. | Influences solubility and ability to cross the blood-brain barrier. |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. The phenylpiperazine scaffold is a well-established pharmacophore for various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and adrenergic receptors. mdpi.com

Detailed Research Findings: Numerous studies have successfully docked phenylpiperazine derivatives into homology models or crystal structures of serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and adrenergic receptors (e.g., α1A). nih.govnih.govrsc.org These studies consistently show that the protonatable nitrogen of the piperazine (B1678402) ring forms a crucial ionic interaction with a conserved aspartate residue (Asp) in the transmembrane domain of the receptor. nih.govrsc.org Additional interactions, such as π-π stacking and hydrophobic contacts between the phenyl ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor's binding pocket, further stabilize the complex. nih.gov

For this compound, docking simulations would be used to:

Identify Potential Targets: Screen the compound against a panel of CNS receptors to identify those for which it has the highest predicted binding affinity.

Predict Binding Mode: Determine the specific orientation within the active site of a target like the 5-HT1A receptor, identifying key hydrogen bonds and hydrophobic interactions.

Estimate Binding Affinity: Calculate a docking score (e.g., in kcal/mol) to rank its potential potency relative to known ligands. For instance, docking studies of vortioxetine derivatives against the SARS-CoV-2 main protease revealed binding affinities ranging from -6.3 to -7.41 kcal/mol. nih.gov

Table 2: Typical Ligand-Protein Interactions for Phenylpiperazines

| Interaction Type | Ligand Moiety | Receptor Residue Example | Reference |

| Ionic Bond | Protonated Piperazine Nitrogen | Aspartic Acid (Asp) | nih.govrsc.org |

| Hydrogen Bond | Carbonyl Oxygen (in piperazin-2-one) | Serine (Ser), Gln (Glutamine) | rsc.org |

| π-π Stacking | Bromophenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr) | nih.gov |

| Hydrophobic | Phenyl Ring / Alkyl portions | Valine (Val), Leucine (Leu) | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of a docked pose, observe conformational changes in the ligand and protein, and explore the thermodynamics of binding.

Detailed Research Findings: MD simulations are frequently used to validate the results of molecular docking. For example, MD studies on phenylpiperazine-hydantoin derivatives targeting serotonin and adrenergic receptors were used to confirm the stability of the ligand-receptor complexes and analyze the persistence of key interactions over the simulation period. mdpi.com Similarly, MD simulations of novel inhibitors targeting tubulin and other proteins help to provide a deeper understanding of the durability of binding over time. nih.gov

For this compound, MD simulations would be applied to:

Assess Complex Stability: After docking the compound into a receptor, an MD simulation would be run to see if the predicted binding pose is stable or if the ligand dissociates or shifts to a different conformation.

Analyze Binding Free Energy: Using methods like MM-PBSA/GBSA, the binding free energy can be calculated from the MD trajectory, providing a more accurate estimation of binding affinity than docking scores alone.

Investigate Binding Kinetics: Advanced MD techniques can be used to study the rates at which a ligand binds (kon) and unbinds (koff) from its target. elifesciences.orgnsf.gov A longer residence time (lower koff) is often correlated with improved drug efficacy.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. These models are used as 3D queries to search large chemical databases for new, structurally diverse compounds that could be active at the target of interest—a process known as virtual screening.

Detailed Research Findings: Several pharmacophore models have been developed for ligands of serotonin receptors based on the arylpiperazine scaffold. researchgate.netresearchgate.net A typical model for a 5-HT1A antagonist, for example, includes:

A hydrophobic/aromatic region (corresponding to the phenyl ring).

A positive ionizable feature (the basic piperazine nitrogen).

One or more hydrogen bond acceptor/donor sites. nih.gov

These models have been successfully used to identify new lead compounds. nih.govnih.gov Virtual screening campaigns combining pharmacophore modeling with molecular docking have identified novel inhibitors for a variety of targets. plos.orgmdpi.comresearchgate.net

The structure of this compound contains key features that would map onto such a pharmacophore. It could be used as part of a training set to build a new pharmacophore model or be identified as a "hit" when screening a database with an existing model for serotonin receptor ligands.

Table 3: Common Pharmacophoric Features for Arylpiperazine Ligands

| Feature | Description | Corresponding Moiety in this compound |

| Aromatic/Hydrophobic (AR/HY) | A region of aromaticity or hydrophobicity essential for binding. | 2-Bromophenyl group |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | The N4 nitrogen of the piperazine ring. |

| Hydrogen Bond Acceptor (HBA) | An atom capable of accepting a hydrogen bond. | The carbonyl oxygen of the lactam. |

| Hydrogen Bond Donor (HBD) | An atom capable of donating a hydrogen bond. | The N1-H of the lactam (if present and accessible). |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Detailed Research Findings: QSAR studies have been conducted on various series of phenylpiperazine derivatives to understand the structural requirements for activity at dopamine (B1211576) and serotonin receptors. nih.govresearchgate.net In a notable study on vortioxetine analogs, 2D-QSAR models were developed to predict activity for SERT inhibition, 5-HT1A agonism, and 5-HT3A antagonism. dntb.gov.ua The models utilized molecular descriptors related to properties like information content, solubility, mass, and shape to establish statistically significant correlations. For instance, the model for 5-HT1A agonism was based on molecular shape (Kappm3) and van der Waals volume (bcutv11), yielding a model with high predictive power. dntb.gov.ua

To perform a QSAR analysis including this compound, one would:

Synthesize a series of analogs with variations on the phenyl ring and piperazinone scaffold.

Measure the biological activity of all compounds against a specific target.

Calculate a wide range of molecular descriptors (e.g., electronic, topological, steric).

Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build and validate a predictive model.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Predicting the ADME properties of a compound early in the drug discovery process is crucial to avoid late-stage failures due to poor pharmacokinetics. Various computational models are available to predict these properties based on molecular structure. nih.govmdpi.com

Detailed Research Findings: In silico ADME predictions are routinely performed for newly designed compounds. For vortioxetine and its derivatives, computational tools have been used to estimate properties like lipophilicity (LogP), solubility, and compliance with drug-likeness rules such as Lipinski's Rule of Five. nih.govijrrr.comresearchgate.net Studies on other phenylpiperazine derivatives have shown that most meet the criteria for good oral bioavailability. mdpi.comnih.gov These predictions help guide the selection of candidates for synthesis and further testing. impactfactor.org

Table 4: Predicted ADME Properties for this compound

| ADME Property | Predicted Value/Characteristic | Implication for Drug-Likeness |

| Molecular Weight | ~269.13 g/mol | Complies with Lipinski's Rule (< 500 Da) |

| LogP (Lipophilicity) | ~1.5 - 2.5 | Complies with Lipinski's Rule (< 5); indicates good balance between solubility and permeability. |

| Hydrogen Bond Donors | 1 (N-H group) | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Piperazine N) | Complies with Lipinski's Rule (≤ 10) |

| Polar Surface Area (PSA) | ~41 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

| Oral Bioavailability | Predicted to be high | Meets all criteria of Lipinski's Rule of Five. |

Preclinical Development and Translational Research Potential

Lead Compound Optimization Strategies

Lead optimization is the iterative process in drug discovery where a biologically active "lead compound" is chemically modified to improve its therapeutic properties. acs.org The goal is to enhance desired characteristics such as potency, selectivity, and metabolic stability, while minimizing undesirable traits like toxicity. acs.org

For a molecule such as 1-(2-Bromophenyl)piperazin-2-one, optimization strategies would focus on its core components: the bromophenyl ring and the piperazin-2-one (B30754) moiety. Key strategies include:

Structure-Activity Relationship (SAR) Analysis: This involves synthesizing a series of analogues to understand how specific structural changes affect biological activity. For instance, the position and nature of the substituent on the phenyl ring could be altered. Research on other phenylpiperazine derivatives has shown that modifying these substituents can drastically change the compound's activity, such as in the development of potent anticancer agents. nih.gov Similarly, the bromine atom could be replaced with other halogens (e.g., chlorine, fluorine) or other chemical groups to fine-tune binding affinity and pharmacokinetic properties, a strategy successfully used in optimizing adenosine (B11128) A3 receptor antagonists. acs.org

Bioisosteric Replacement: This technique involves swapping functional groups with others that have similar physical or chemical properties to improve the molecule's profile. The carbonyl group in the piperazin-2-one ring, for example, could be a target for modification to influence solubility and metabolic pathways.

Computational Modeling: Methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how modifications to the this compound structure might affect its interaction with a biological target, thereby guiding synthetic efforts more efficiently. acs.org

An example of lead optimization in a related class of compounds is the development of novel piperazine (B1678402) derivatives as radioprotective agents. In these studies, the core piperazine structure was systematically modified to enhance radioprotective effects and reduce toxicity, leading to the identification of lead candidates with an optimal balance of safety and efficacy. nih.gov

Table 1: Illustrative SAR for Lead Optimization This table is illustrative and based on general principles of lead optimization.

| Compound Analogue | Modification from Parent Compound | Hypothetical Impact on Activity/Property |

|---|---|---|

| Analogue A | Move Bromo group from position 2 to 4 | May alter target selectivity and binding affinity. |

| Analogue B | Replace Bromo with Chloro group | Could change lipophilicity and metabolic stability. |

| Analogue C | Add a methyl group to the piperazinone ring | May increase metabolic stability but could hinder target binding. |

Preclinical Safety and Toxicity Profiling

Before a compound can be advanced, its safety profile must be rigorously evaluated. Preclinical toxicity studies aim to identify potential adverse effects and determine a safe range for initial human studies. This involves a tiered approach of in vitro and in vivo testing.

In Vitro Cytotoxicity: The initial assessment involves testing the compound against various human cell lines to determine its general toxicity. For example, studies on certain piperazine derivatives intended as radioprotectors were screened against a panel of human cell lines to ensure they had lower toxicity than existing agents like amifostine. nih.gov

In Vivo Toxicity: If a compound shows an acceptable in vitro safety profile, studies are conducted in animal models (typically rodents and a non-rodent species). These studies look for a range of toxicities, including:

Acute Toxicity: Determines the effects of a single high dose and helps establish the median lethal dose (LD50). For the parent compound 1-phenylpiperazine (B188723), the oral LD50 in rats has been established, providing a benchmark for its derivatives. wikipedia.org

Sub-chronic and Chronic Toxicity: Involves repeated dosing over weeks or months to identify target organs for toxicity and potential long-term adverse effects.

Genotoxicity: A battery of tests is run to see if the compound can cause genetic mutations or chromosomal damage.

Safety Pharmacology: These studies investigate the effects of the compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

The toxicological profile for phenylpiperazine derivatives can be complex, as some have been identified as new psychoactive substances (NPSs), indicating potential neurological and systemic effects that require careful evaluation. nih.gov